molecular formula C12H14O2 B514135 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde CAS No. 363185-40-4

2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde

Cat. No. B514135
CAS RN: 363185-40-4
M. Wt: 190.24g/mol
InChI Key: FBJOEQPHTJSHFH-UHFFFAOYSA-N
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Description

“2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde” is a chemical compound with the molecular formula C11H14O . It is a derivative of benzofuran, a heterocyclic compound with a fused benzene and furan ring .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, which is a fused benzene and furan ring . It also has three methyl groups attached to the second carbon atom of the benzofuran ring .

Scientific Research Applications

Natural Sources and Biological Activities

Benzofuran compounds, including 2,2,7-Trimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde, are widely present in nature and exhibit a range of biological activities. Many benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have attracted significant attention for potential applications in pharmaceuticals due to their strong biological activities, making them prospective natural drug lead compounds. A novel macrocyclic benzofuran compound with anti-hepatitis C virus activity has been discovered, highlighting the potential of benzofuran derivatives in developing therapeutic drugs for diseases like hepatitis C. Additionally, benzofuran compounds are employed as scaffold compounds in anticancer agents, underscoring their relevance in drug discovery and development (Miao et al., 2019).

Antimicrobial Applications

Benzofuran derivatives have emerged as a significant scaffold in designing antimicrobial agents, particularly against resistant microbes. Compounds such as psoralen, 8-methoxypsoralen, and angelicin, which are benzofuran derivatives, have been used in treating skin diseases like cancer or psoriasis. The unique structure of benzofuran and its derivatives, coupled with a wide array of biological activities, makes it a privileged structure in drug discovery, especially in seeking efficient antimicrobial candidates. The recent advances in this area highlight the potential of benzofuran-based compounds as potent inhibitors against diseases, viruses, fungi, microbes, and enzymes (Hiremathad et al., 2015).

Antimicrobial Activity and Drug Development

Further reinforcing the significance of benzofuran in scientific research, benzofuran scaffolds have been thoroughly investigated for their antimicrobial activity against a variety of bacterial and fungal microorganisms. The antimicrobial activity of natural and synthetic benzofuran scaffolds is compared with several reference antibiotic drugs, and the effects of the electronic nature of substituents on the activity of benzofurans have been reported through SAR (Structure Activity Relationship) studies. These findings encourage medicinal chemists to explore new avenues for human health promotion and reduce suffering by leveraging the promising candidates of benzofuran derivatives as antimicrobial agents (Abbas & Dawood, 2022).

properties

IUPAC Name

2,2,7-trimethyl-3H-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-4-9(7-13)5-10-6-12(2,3)14-11(8)10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJOEQPHTJSHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(C2)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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